molecular formula C13H11F3N4O2 B6592049 N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820666-09-8

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B6592049
CAS No.: 1820666-09-8
M. Wt: 312.25 g/mol
InChI Key: TVBZDHMLIRUAHG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 6-position with a pyridin-3-yl group and at the 4-position with a trifluoromethyl (CF₃) group. The pyridin-3-yl group introduces a nitrogen atom into the aromatic system, which may enhance solubility and enable hydrogen bonding in biological systems . The CF₃ group is a hallmark of many agrochemicals and pharmaceuticals due to its electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name

2-[methyl-[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c1-20(7-11(21)22)12-18-9(8-3-2-4-17-6-8)5-10(19-12)13(14,15)16/h2-6H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBZDHMLIRUAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150683
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820666-09-8
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multi-step organic reactions One common method includes the condensation of pyridine-3-carbaldehyde with a trifluoromethyl-substituted pyrimidine derivative under basic conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound primarily differ in the substituent at the 6-position of the pyrimidine ring. Below is a detailed comparison based on molecular structure, electronic properties, and inferred biological implications.

2.1. Substituent Variations at the 6-Position

The 6-position substituent critically influences electronic, steric, and solubility properties. Key analogs include:

Compound Name (6-Position Substituent) Molecular Formula Molecular Weight Key Characteristics Reference
Target Compound (Pyridin-3-yl) ~C₁₃H₁₁F₃N₄O₂* ~312.25* Pyridine’s nitrogen enables H-bonding; moderate lipophilicity due to aromatic N.
N-Methyl-N-[6-(4-nitrophenyl)-...]glycine C₁₄H₁₁F₃N₄O₄ 356.26 Nitro group (electron-withdrawing) enhances stability but reduces solubility.
N-Methyl-N-[6-(3-thienyl)-...]glycine C₁₂H₁₀F₃N₃O₂S 317.29 Thienyl’s sulfur may improve membrane permeability via increased lipophilicity.
N-[6-(3-Chlorophenyl)-...]-N-methylglycine C₁₄H₁₁ClF₃N₃O₂ 345.71 Chlorine’s electronegativity enhances binding to hydrophobic pockets.
N-[6-(2-Furyl)-...]-N-methylglycine C₁₂H₁₀F₃N₃O₃ 301.23 Furyl’s oxygen reduces steric bulk but may decrease metabolic stability.
N-Methyl-N-[6-(4-Methoxyphenyl)-...]glycine C₁₅H₁₄F₃N₃O₃ 341.29 Methoxy group (electron-donating) increases solubility but may reduce target affinity.

* Inferred from structural analogs due to absence of explicit data in evidence.

2.2. Electronic and Steric Effects
  • Pyridin-3-yl vs. Phenyl Derivatives : The pyridine nitrogen introduces a polarizable lone pair, facilitating π-π stacking or H-bonding in biological targets, unlike purely hydrophobic phenyl groups .
  • Electron-Withdrawing Groups (NO₂, CF₃): The nitro group in the 4-nitrophenyl analog stabilizes the pyrimidine ring but may limit solubility. The CF₃ group in the target compound balances hydrophobicity and metabolic resistance .
2.3. Pharmacological Implications
  • Pyridin-3-yl : Likely improves water solubility compared to purely aromatic substituents, which is advantageous for oral bioavailability .
  • Chlorophenyl and Thienyl : These groups may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors or antimicrobial agents .
  • Methoxyphenyl : The methoxy group’s electron-donating nature could reduce reactivity in electrophilic substitution reactions, affecting metabolic pathways .

Biological Activity

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (CAS: 1820666-09-8) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11F3N4O2
  • Molecular Weight : 312.25 g/mol
  • Structure : The compound features a pyrimidine core substituted with a pyridine moiety and trifluoromethyl group, which are known to enhance biological activity through increased lipophilicity and receptor binding affinity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of glutamate receptors, particularly mGlu2 receptors, which are implicated in neuropsychiatric disorders. Similar compounds have shown antipsychotic effects in preclinical models by modulating these receptors .
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, although specific data on this compound is limited. Compounds with similar structures have exhibited significant antibacterial activity against Gram-positive bacteria .
  • Antitumor Activity : The compound's structural analogs have been studied for their antiproliferative effects on cancer cell lines, indicating that modifications in the pyrimidine and pyridine rings can influence cytotoxicity against tumor cells .

Case Studies and Experimental Data

  • Antipsychotic Effects : In a study involving mice, compounds structurally related to this compound demonstrated efficacy in reversing PCP-induced hyperlocomotion, with an effective dose (ED₅₀) of approximately 5.4 mg/kg . This suggests potential therapeutic applications in treating schizophrenia or related disorders.
  • Antimicrobial Testing : A related compound was tested for its antibacterial properties against E. coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values that indicate moderate effectiveness . Further research is necessary to evaluate the specific activity of this compound against these organisms.
  • Cytotoxicity Assays : The antiproliferative effects were assessed using various cancer cell lines such as HeLa and A549. Compounds with similar chemical frameworks have shown IC₅₀ values ranging from 200 to 300 µg/mL, suggesting that this compound may also exhibit cytotoxic properties worth exploring .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and its analogs:

Activity TypeRelated CompoundEffective Dose/ConcentrationReference
AntipsychoticSimilar PyrimidineED₅₀ = 5.4 mg/kg
AntibacterialRelated AntimicrobialsMIC = 62.5 µg/mL
AntitumorPyrimidine AnalogIC₅₀ = 200–300 µg/mL

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